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Get Quote

Quantitative Data from Colony Formation Assays

The table below summarizes key experimental parameters and findings from preclinical studies utilizing

niraparib tosylate in colony formation assays.

Parameter Details

Cell Lines Used KYSE-30, KYSE-150 (Esophageal Squamous Cell Carcinoma) [1]
[2]; A2780, SKOV3, PEO1 (Ovarian Cancer) [3]

Niraparib Treatment 5 μmol/L (KYSE cells) [1] [2]

Radiation Dose 4 Gy (X-rays) [1] [2]

Key Finding (Combination vs.
Radiation alone)

Colony formation efficiency was significantly lower in the
combination group (P < 0.01) [1] [2]

Plating Density 1,000 cells/plate (60 mm dish) [1] [2]; 5,000 cells/well (6-well plate)
[3]

Incubation Time 8-10 days (KYSE cells) [1] [2]; 1-2 weeks (Ovarian cancer cells) [3]
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Parameter Details

Staining & Counting Fixed with 4% paraformaldehyde, stained with 0.5%-1% crystal
violet; colonies with ≥50 cells were counted [1] [2] [3]

Calculated Metrics Colony Formation Rate (%), Surviving Fraction (SF) [1] [2]

Detailed Experimental Protocol

Here is a step-by-step protocol for performing a colony formation assay to evaluate niraparib tosylate as a

radiosensitizer, synthesized from the referenced studies.

Pre-Assay Preparation

Cell Line Selection: Choose appropriate cancer cell models (e.g., KYSE-30, KYSE-150 for ESCC).
Culture cells in recommended medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ atmosphere

[1] [2].
Drug Solution: Prepare a stock solution of niraparib tosylate in DMSO. Dilute to the desired

working concentration (e.g., 5 μmol/L) in culture medium for treatments [1] [2] [4].

Cell Plating and Experimental Groups

Day 1: Plate Cells
Trypsinize, count, and reseed cells in 60 mm culture dishes or 6-well plates at a low density of
1,000 to 5,000 cells per well to allow for undisturbed colony growth over 1-2 weeks [1] [2] [3].

Allow cells to adhere for 24 hours.
Define Treatment Groups:

Control: No treatment.
Niraparib alone: Treat with niraparib tosylate (e.g., 5 μmol/L).

Radiation alone: Expose to radiation (e.g., 4 Gy).
Combination: Treat with niraparib tosylate followed by radiation [1] [2].

Drug and Radiation Treatment
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Day 2: Apply Treatments
For combination group, incubate cells with niraparib tosylate for several hours (e.g., 6 hours)
before irradiation [1] [2].

Expose relevant groups to a single dose of radiation (e.g., 4 Gy X-rays). After irradiation, return
all plates to the incubator for the duration of the assay.

Colony Fixation, Staining, and Counting

Day 8-12: Harvest Colonies
After 8-12 days of incubation, or when visible colonies have formed in the control group,
terminate the assay.

Fixation: Aspirate medium, gently wash with PBS, and add 4% paraformaldehyde to cover the
cell layer for 15 minutes at room temperature [1] [2].

Staining: Remove paraformaldehyde, wash gently, and add 1% crystal violet solution (in 20%
methanol) for 15 minutes [1] [2] [3].

Rinsing & Drying: Carefully rinse plates with tap water until background staining is removed.
Air-dry the plates completely [3].

Counting: Using a microscope, count all colonies containing 50 or more cells [1] [2].

Data Analysis

Calculate Colony Formation Rate: (Number of colonies counted / Number of cells seeded) × 100%

[1] [2].
Calculate Surviving Fraction (SF): Number of colonies counted / (Number of cells seeded × (Plating

efficiency of control / 100)), where plating efficiency is the colony formation rate of the control group
[1] [2].

Statistical Analysis: Compare the surviving fractions between treatment groups using appropriate
statistical tests (e.g., t-test). A significant reduction in the SF of the combination group compared to

radiation alone indicates a radiosensitizing effect [1] [2].

Underlying Mechanism of Action

Niraparib tosylate acts as a potent and selective inhibitor of PARP1 and PARP2 enzymes [5] [4]. The

following diagram illustrates the core mechanism of how niraparib tosylate, particularly in combination

with radiation, leads to reduced colony formation and increased cancer cell death.
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Experimental Workflow Visualization

The following diagram outlines the key procedural stages of the colony formation assay protocol, providing

a clear overview of the experimental timeline and critical steps.

1. Pre-Assay Preparation
(Cell culture, drug stock prep)

2. Cell Plating
(Seed 1,000-5,000 cells/well)

Incubate 24h

3. Apply Treatments
(Control, Niraparib, Radiation, Combination)

4. Long-Term Incubation
(8-14 days for colony growth)

5. Fix, Stain & Count
(Fix with PFA, stain with crystal violet)

Count colonies ≥50 cells

6. Data Analysis
(Calculate Surviving Fraction)

Perform statistical tests

Click to download full resolution via product page

Research Applications and Synergistic Combinations
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Colony formation assays are crucial for evaluating the efficacy of niraparib tosylate, both as a single agent

and in combination with other therapies. Research has identified promising synergistic partners.

Single-Agent Activity: Niraparib tosylate demonstrates potent anti-tumor activity as a single agent,
particularly in cancer cells with deficiencies in DNA repair pathways, such as those harboring

BRCA1/2 mutations [5] [4].
Synergy with GX15-070 (Obatoclax): A 2025 study identified GX15-070, an Mcl1 inhibitor, as a

strong synergist with niraparib. The combination was effective in ovarian cancer models independent
of BRCA status. Mechanistically, GX15-070 promotes a shift in DNA repair from Homologous

Recombination (HR) to error-prone Non-Homologous End Joining (NHEJ), increasing the cell's
reliance on PARP for survival and thus enhancing niraparib's efficacy [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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